PB-22 5-hydroxyisoquinoline isomer

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

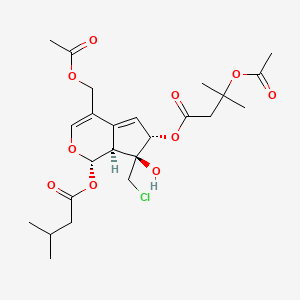

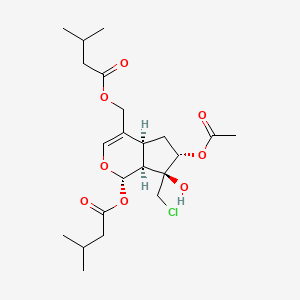

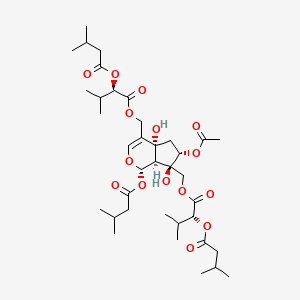

PB-22 is a synthetic cannabinoid that is structurally analogous to the potent aminoalkylindoles like JWH 018. It differs from JWH 018 by having 8-hydroxyquinoline replacing the naphthalene group of JWH 018. PB-22 5-hydroxyisoquinoline isomer is a structural isomer of PB-22. The physiological and toxicological properties of this compound have not been characterized. This product is intended for forensic and research purposes.

Aplicaciones Científicas De Investigación

Analytical Differentiation in Forensic Drug Analysis

- Study Overview: Differentiation among regioisomers of synthetic cannabinoids in forensic drug analysis is crucial, as not all isomers are regulated by law. New analogs emerge through minor modifications of existing molecules. This study focuses on isomeric molecules derived from minor modifications of 5F-PB-22, including PB-22 5-hydroxyisoquinoline isomer (Kohyama et al., 2016).

Chemical Reactions with Benzene and Cyclohexane in Superacids

- Study Overview: This research examines the reactions of isomeric hydroxyquinolines, including 5-hydroxyisoquinoline, with benzene and cyclohexane in CF3SO3H-SbF5 superacid medium. The study delves into the detailed mechanism of these reactions involving superelectrophilic dicationic intermediates (Koltunov et al., 2002).

Applications in Complexation and UV-Vis Spectra

- Study Overview: A series of macrocyclic tetraazacrown ethers containing two pyridine, quinoline, 8-hydroxyquinoline, or 8-aminoquinoline sidearms, including 5-hydroxyisoquinoline, were prepared. The study explores the complexation of these macrocycles with various metal ions and examines their UV-vis spectra in aqueous acetic acid buffer solution (Yang et al., 1999).

Potential Use in Fluorescent Dyes

- Study Overview: 3‐Hydroxyisoquinolines, including this compound, have been identified for their potential as novel fluorescent dyes. The study investigates their biological properties using the invertebrate animal model Ciona intestinalis. The findings suggest promising applications for ISOs in fluorescence microscopy (Mercurio et al., 2021).

Enthalpy of Formation and Proton Affinities

- Study Overview: This research involves calculating the enthalpies of formation and proton affinities of various isoquinoline derivatives, including 5-hydroxyisoquinoline. The study uses ab initio molecular orbital theory, with the results compared to available experimental values (Namazian & Coote, 2008).

Crystal and Molecular Structures Analysis

- Study Overview: The crystal and molecular structures of isomers of 2-methyl-5-oxy-trans-decahydroquinolines, including 5-hydroxyisoquinoline, were determined. This study provides insights into the fine differences in the geometry of these molecules, contributing to the understanding of their physical and chemical properties (Gladii et al., 1991).

Propiedades

Fórmula molecular |

C23H22N2O2 |

|---|---|

Peso molecular |

358.4 |

InChI |

InChI=1S/C23H22N2O2/c1-2-3-6-14-25-16-20(19-9-4-5-10-21(19)25)23(26)27-22-11-7-8-17-15-24-13-12-18(17)22/h4-5,7-13,15-16H,2-3,6,14H2,1H3 |

Clave InChI |

GFCQZKDLFJNMPV-UHFFFAOYSA-N |

SMILES |

O=C(OC1=C(C=CN=C2)C2=CC=C1)C3=CN(CCCCC)C4=C3C=CC=C4 |

Sinónimos |

isoquinolin-5-yl 1-pentyl-1H-indole-3-carboxylate |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.